molecular formula C18H15N5O B1423170 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline CAS No. 1351399-06-8

4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline

Cat. No. B1423170
CAS RN: 1351399-06-8
M. Wt: 317.3 g/mol
InChI Key: MUEVDRLZGNBRRU-UHFFFAOYSA-N
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Description

The compound “4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline” is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development . The compound has been used in the development of novel nonpurine XO inhibitors .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The synthesis of aniline 1 from amidoximes and organic nitriles was catalyzed by p-toluenesulfonic acid (PTSA)–ZnCl2 .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . High-resolution mass spectra (HRMS) were measured on Bruker Maxis HRMS-ESI-qTOF (ESI Ionization) .


Chemical Reactions Analysis

The inhibitory potencies of compounds bearing isopropoxy, isobutoxy, and isopentyloxy substituents at the 4’-position were approximately 9.3-fold, 6.2-fold, and 18.6-fold stronger than that of the methoxy substituted compound . The inhibitory potency of compound 3j (IC 50 = 0.121 µM), with a cyclohexylmethoxy substituent, was approximately 2.5-fold and 2.6-fold better than those of the cyclopropylmethoxy- and cyclopentyloxy-substituted compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are characterized by their IR, 1H NMR, 13C NMR, and mass spectrometry .

Scientific Research Applications

Antitumor Activity

Compounds derived from 1,2,4-oxadiazole, including those similar in structure to 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline, have been synthesized and evaluated for their antitumor properties. For instance, a study by Maftei et al. (2013) found that natural product analogs synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline exhibited potent antitumor activity in vitro against various cell lines, with compound 7 showing a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Synthesis of Amines for Polymerizations

The selective reduction of nitro groups in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles to create (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines has been documented. These resulting amines are considered promising monomers for oxidative and radical polymerizations, indicating potential applications in material science and chemistry (Tarasenko et al., 2017).

Antimicrobial Activity

Compounds with a structure incorporating elements of 1,2,4-oxadiazole and aniline have been synthesized and tested for their antimicrobial properties. Venkatagiri et al. (2018) synthesized a series of new triazolyl derived 1,3,4-oxadiazoles and found them to demonstrate moderate antibacterial activity and potent antifungal activity against tested strains (Venkatagiri et al., 2018).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been synthesized and assessed for their ability to inhibit corrosion, particularly in mild steel in sulphuric acid. Studies like that of Ammal et al. (2018) show that these compounds increase charge transfer resistance, indicating the formation of a protective layer, thus suggesting applications in material protection and engineering (Ammal et al., 2018).

Coordination Polymers and Emission Properties

The coordination chemistry of certain compounds, including those with 1,3,4-oxadiazole structures, with metals like AgI, CuI, and CdII has been explored. Jin et al. (2019) synthesized new coordination polymers using a ligand containing pyridine and imidazole groups, demonstrating potential applications in materials science and chemistry due to their emission properties (Jin, You, & Ma, 2019).

Future Directions

The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . The focus of future research is to highlight the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .

properties

IUPAC Name

4-[[4-(3-phenyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c19-15-8-6-13(7-9-15)10-23-11-16(20-12-23)18-21-17(22-24-18)14-4-2-1-3-5-14/h1-9,11-12H,10,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEVDRLZGNBRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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